1-[4-(Dimethylamino)phenyl]-3,3-dimethyl-2-azetanone
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Overview
Description
1-[4-(Dimethylamino)phenyl]-3,3-dimethyl-2-azetanone is an organic compound characterized by its unique azetidine ring structure. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry. Its structure consists of a dimethylamino group attached to a phenyl ring, which is further connected to a dimethyl-substituted azetidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Dimethylamino)phenyl]-3,3-dimethyl-2-azetanone typically involves the reaction of 4-(dimethylamino)benzaldehyde with suitable azetidine precursors under controlled conditions. One common method includes the use of catalytic amounts of acetic anhydride and pyridine, followed by condensation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Dimethylamino)phenyl]-3,3-dimethyl-2-azetanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions are possible, especially at the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[4-(Dimethylamino)phenyl]-3,3-dimethyl-2-azetanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a fluorescent probe in bioimaging due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(Dimethylamino)phenyl]-3,3-dimethyl-2-azetanone involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to specific proteins or enzymes. The azetidine ring provides structural rigidity, enhancing its stability and reactivity in biological systems .
Comparison with Similar Compounds
- 1-[4-(Dimethylamino)phenyl]ethanone
- 4-(Dimethylamino)benzaldehyde
- N,N-Dimethylaniline
Comparison: 1-[4-(Dimethylamino)phenyl]-3,3-dimethyl-2-azetanone is unique due to its azetidine ring, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3,3-dimethylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-13(2)9-15(12(13)16)11-7-5-10(6-8-11)14(3)4/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKOROJKFUJBJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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